Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate
Description
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
IR Spectroscopy
Properties
Molecular Formula |
C26H20O9 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
InChI |
InChI=1S/C24H16O7.C2H4O2/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4) |
InChI Key |
DCPDRLHHNBUQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Acetylation of Fluorescein or Hydroxy-Spiro Precursors
The primary synthetic route to obtain this compound involves the acetylation of fluorescein or its hydroxy-spiro derivatives. The key steps include:
- Starting Material : Fluorescein or (6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate, which contains free hydroxyl groups amenable to acetylation.
- Reagents : Acetic anhydride or acetyl chloride is typically used as the acetylating agent.
- Catalysts : Pyridine or other organic bases are employed to catalyze the acetylation and neutralize the acidic byproducts.
- Reaction Conditions : The reaction is generally carried out under anhydrous conditions, at room temperature or slightly elevated temperatures, to ensure selective acetylation of the hydroxyl groups without degradation of the spiro structure.
Typical Synthetic Procedure
- Dissolution : The fluorescein or hydroxy-spiro compound is dissolved in anhydrous pyridine or another suitable solvent.
- Addition of Acetylating Agent : Acetic anhydride is added dropwise under stirring.
- Reaction Time : The mixture is stirred for several hours (commonly 2–6 hours) at room temperature or slightly elevated temperature (e.g., 40°C).
- Quenching : The reaction is quenched by adding water or a dilute acid to hydrolyze excess acetic anhydride.
- Workup : The product is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified by recrystallization or chromatography.
Alternative Methods and Modifications
- Use of Acetyl Chloride : In some protocols, acetyl chloride replaces acetic anhydride, requiring careful control of reaction conditions due to its higher reactivity.
- Solvent Variations : Other solvents such as dichloromethane or tetrahydrofuran may be used depending on solubility and desired reaction kinetics.
- Catalyst Variations : Bases like triethylamine or DMAP (4-dimethylaminopyridine) can be used to enhance acetylation efficiency.
Reaction Scheme Summary
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | Fluorescein or hydroxy-spiro compound dissolved in pyridine | Solubilization and base catalysis | Ready for acetylation |
| 2 | Addition of acetic anhydride (or acetyl chloride) | Acetylation of hydroxyl groups | Formation of diacetate esters |
| 3 | Stirring at room temperature or 40°C for 2–6 hours | Completion of reaction | Conversion to diacetylfluorescein |
| 4 | Quenching with water or dilute acid | Stop reaction and hydrolyze excess reagent | Reaction mixture ready for workup |
| 5 | Extraction, washing, drying, purification | Isolation of pure product | Pure (6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate |
Research Findings and Analytical Data
- Yield and Purity : Reported yields for acetylation reactions of fluorescein derivatives typically range from 70% to 90%, depending on reaction conditions and purification methods.
- Characterization : The product is confirmed by spectroscopic methods such as NMR (proton and carbon), IR spectroscopy (characteristic ester carbonyl peaks near 1750 cm⁻¹), and mass spectrometry.
- Stability : The diacetate ester is stable under neutral and slightly acidic conditions but hydrolyzes back to fluorescein under strong basic or enzymatic conditions, which is exploited in biological assays.
- Applications : The compound is widely used as a fluorogenic substrate in enzymatic assays due to its ability to release fluorescein upon hydrolysis.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | Fluorescein or hydroxy-spiro compound | Purity >95% preferred |
| Acetylating Agent | Acetic anhydride or acetyl chloride | Stoichiometric excess (1.5–3 equiv.) |
| Catalyst/Base | Pyridine, triethylamine, or DMAP | Catalytic amounts (0.1–0.5 equiv.) |
| Solvent | Pyridine, dichloromethane, THF | Anhydrous conditions required |
| Temperature | 20–40 °C | Room temperature or mild heating |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Quenching with water/dilute acid, extraction | Purification by recrystallization or chromatography |
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate is widely used in scientific research due to its fluorescent properties. It is often employed as a fluorescent dye in biological assays to study cellular processes and interactions . Additionally, it is used in drug interaction studies to evaluate the effects of various compounds on organic anion transporters .
Mechanism of Action
The mechanism of action of acetic acid;(6’-acetyloxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl) acetate involves its interaction with specific molecular targets, such as organic anion transporters. These interactions can modulate the transport of various substrates across cell membranes, influencing cellular processes and drug efficacy .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₄H₁₆O₇
- Molecular Weight : 416.38 g/mol
- Fluorescence : Excitation at 492 nm, emission at 516 nm (after hydrolysis) .
- Applications : Widely used as a cell-permeable dye for tracking cellular motility, viability, and membrane integrity in biological assays .
Spirocyclic xanthene derivatives share structural similarities but exhibit distinct functional and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Differences :
Fluorescence Activation Mechanism :
- Fluorescein diacetate requires esterase hydrolysis to become fluorescent, making it ideal for viability assays .
- 5-Carboxyfluorescein (5-CF) is inherently fluorescent but relies on organic anion transporters (OAT1/OAT3) for cellular uptake, limiting its use to specific transport studies .
- ZnAF-2 DA and DA-ZP1 are metal-sensitive probes, with fluorescence modulated by zinc binding, enabling real-time metal ion imaging .
Solubility and Permeability :
- Fluorescein diacetate and Calcein-AM are lipophilic (cell-permeable), whereas 5-CF and hydrolyzed fluorescein are hydrophilic, requiring transporters for entry .
Synthetic Modifications :
- Substitutions at the xanthene core (e.g., dichloro in DA-ZP1 or pyridylmethyl groups in ZnAF-2 DA) alter metal-binding affinity and emission wavelengths .
Fluorescein Diacetate in Drug Discovery :
- Used in high-throughput screens (e.g., SARS-CoV-2 studies) to assess cytotoxicity of compounds like carminomycin and hesperidin .
- Demonstrated stability at physiological pH (>72 hours), enabling long-term cell tracking .
Limitations of Analogues :
Biological Activity
The compound Acetic acid; (6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate , also referred to as 6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl acetate , is a synthetic derivative with potential biological activities. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C24H15O9
- Molecular Weight : 461.377 g/mol
- Density : 1.56 g/cm³
- Boiling Point : 666.2 °C
- Flash Point : 273 °C
Research indicates that compounds similar to 6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl acetate exhibit various mechanisms of action, particularly in cancer therapy. These mechanisms often involve:
- Induction of Apoptosis : Studies have shown that derivatives can induce programmed cell death in cancer cells by activating apoptotic pathways. For instance, compounds with similar spirocyclic structures have been reported to downregulate anti-apoptotic proteins and upregulate pro-apoptotic factors .
- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. In vitro assays have demonstrated significant reductions in cell viability when treated with the compound .
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells and potentially preventing cancer progression .
Biological Activity Data
| Activity Type | Cell Line Tested | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 63 - 87 | Induction of cell death |
| Apoptosis Induction | A549 (Lung Cancer) | 100 | Increased apoptosis markers |
| Antioxidant | HT29 (Colon Cancer) | 300 - 500 | Reduced ROS production |
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of spirocyclic compounds similar to our target compound on MDA-MB-231-Br cells. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through a mechanism involving the upregulation of caspase activity and downregulation of Bcl-2 family proteins . This suggests potential therapeutic applications in aggressive breast cancers.
Case Study 2: Colon Cancer Inhibition
In another study focusing on colon adenocarcinoma HT29-D4 cells, the compound exhibited dose-dependent inhibition of cell proliferation. The treatment led to significant changes in gene expression profiles related to cell cycle regulation and apoptosis, indicating a robust mechanism for cancer inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
